![molecular formula C25H24N6O2S B13784037 Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazoloquinoline core, which is known for its diverse pharmacological activities.
準備方法
The synthesis of Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]- involves multiple steps. One common synthetic route includes the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate . This reaction typically occurs under reflux conditions to ensure complete conversion of reactants to the desired product.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring, using reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects. Molecular docking studies have revealed that the compound can bind to multiple protein targets, enhancing its efficacy .
類似化合物との比較
Similar compounds include other triazoloquinoline derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities and applications . The uniqueness of Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]- lies in its specific substituents, which confer distinct biological activities and potential therapeutic benefits.
特性
分子式 |
C25H24N6O2S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
2-[(8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C25H24N6O2S/c1-17-11-23-27-28-25(31(23)22-12-20(33-3)9-10-21(17)22)34-16-24(32)29(2)14-18-13-26-30(15-18)19-7-5-4-6-8-19/h4-13,15H,14,16H2,1-3H3 |
InChIキー |
AQIWMPZTJZTZAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=C(N2C3=C1C=CC(=C3)OC)SCC(=O)N(C)CC4=CN(N=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




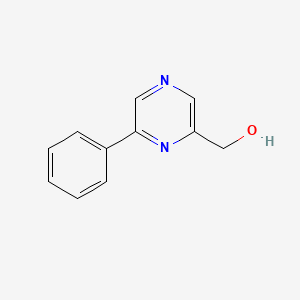
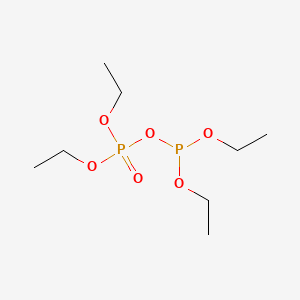

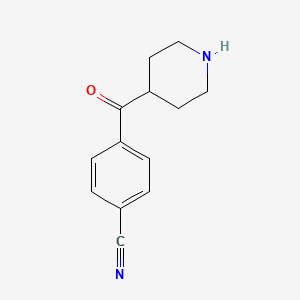
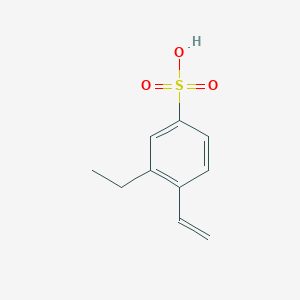
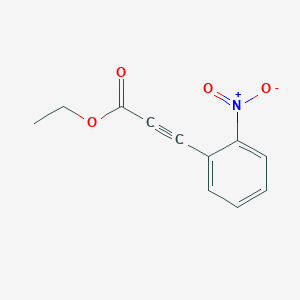
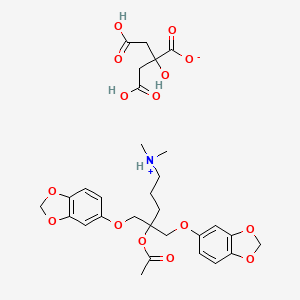
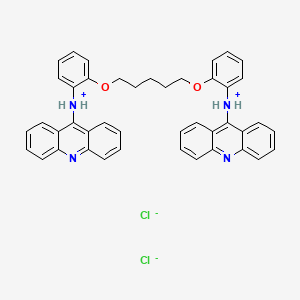


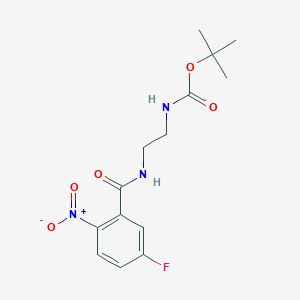
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
